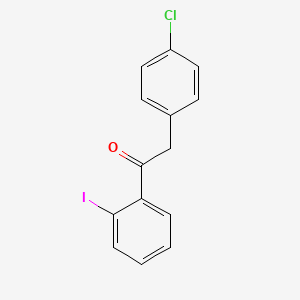

2-(4-Chlorophenyl)-2'-iodoacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

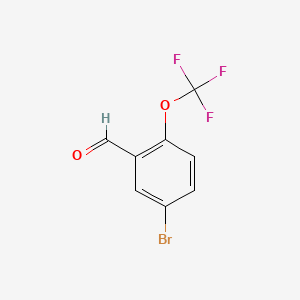

2-(4-Chlorophenyl)-2'-iodoacetophenone (2-CPIA) is an organic compound belonging to the class of organoiodine compounds. It is a colorless solid that is soluble in organic solvents. 2-CPIA is an important intermediate for the synthesis of a variety of organic compounds and has been widely studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.

科学的研究の応用

Synthesis and Structural Analysis

2-(4-Chlorophenyl)-2'-iodoacetophenone serves as an intermediate in the synthesis of various ortho-iodo arylcarbonyl compounds through regioisomeric orthomanganation and iodo-demanganation processes. This pathway provides access to derivatives of 2-iodo-3-hydroxy-, 2-iodo-3,4-dihydroxy-, and 2-iodo-6-hydroxy-aryl carbonyl compounds, highlighting its versatility in organic synthesis (Cooney et al., 2001). Additionally, the compound's structural aspects, including packing modes and crystal structures, have been explored, revealing distinct interactions based on halogen substituents which impact its physical properties (Britton & Brennessel, 2004).

Photocatalytic Degradation

2-(4-Chlorophenyl)-2'-iodoacetophenone derivatives have been investigated for their potential in photocatalytic degradation processes. These studies focus on the degradation of environmental pollutants like chlorophenols, utilizing advanced photocatalysts under visible light. The research aims at addressing waste disposal challenges by developing effective methods for removing hazardous compounds from water, thereby contributing to environmental sustainability (Lin et al., 2018).

Antimicrobial and Insecticidal Activity

The synthesis of novel derivatives incorporating 2-(4-Chlorophenyl)-2'-iodoacetophenone has been explored for antimicrobial and insecticidal activities. These derivatives are evaluated against various bacterial and fungal pathogens, demonstrating significant potential as new agents in combating multi-drug resistant microbes. This opens avenues for the development of novel therapeutic agents (Mishra et al., 2009). Additionally, compounds synthesized from this chemical have shown efficacy against agricultural pests, suggesting its role in the development of new insecticidal formulations (Rashid et al., 2021).

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some chlorophenyl compounds have been found to inhibit certain enzymes, thereby disrupting normal cellular processes

Biochemical Pathways

Similar compounds such as ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) have been found to affect several biochemical pathways . For instance, DDT is known to disrupt the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to paralysis and death

Pharmacokinetics

Similar compounds such as indole derivatives have been found to have good kinetic solubilities and metabolic stability . These properties can influence the bioavailability of the compound, which is a critical factor in its pharmacological effectiveness.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Chlorophenyl)-2’-iodoacetophenone could potentially have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(4-Chlorophenyl)-2’-iodoacetophenone can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s stability and activity. Similarly, the pH, temperature, and other physical conditions of the environment can also influence the compound’s action. For example, DDT, a similar compound, is known to be highly persistent in the environment due to its resistance to degradation .

特性

IUPAC Name |

2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGDCUVNNXURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642303 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2'-iodoacetophenone | |

CAS RN |

898784-06-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)